3-Methyl-5-phenylpyridazine
Overview
Description
3-Methyl-5-phenylpyridazine (MPP) is a heterocyclic compound with the chemical formula C11H10N2. It is a derivative of pyridazine and has been extensively studied for its potential therapeutic applications. MPP has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.
Scientific Research Applications
Acetylcholinesterase Inhibitors : Pyridazine analogues, including those with structures similar to 3-Methyl-5-phenylpyridazine, have been designed and synthesized as acetylcholinesterase inhibitors. These inhibitors are potential therapeutic agents for diseases like Alzheimer's (Contreras et al., 2001).
Regioselective Introduction of Mercapto Groups in Pyridazines : Studies on pyridazines with heteroatom substituents, such as this compound, involve regioselective introduction of mercapto groups. These chemical modifications are crucial in developing new chemical entities for various applications (Olesen et al., 1988).
Nucleophilic Substitution Reactions : Research on chloropyridazin-3(2H)-ones, closely related to this compound, has explored nucleophilic substitution reactions, which are fundamental in organic synthesis and pharmaceutical chemistry (Károlyházy et al., 2010).
Phytotoxic Activity : Certain 2-Phenylpyridazinones, analogous to this compound, have been tested for phytotoxic activity to interfere with plant pigment formation, indicating their potential use in agricultural chemistry (Sandmann & Böger, 1982).
Anticancer Activity : Derivatives of pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, structurally related to this compound, have shown potential in colon cancer treatment, suggesting the broader applicability of such compounds in oncology (Gornowicz et al., 2020).
Synthesis of Novel Compounds : Studies on 1, 2, 4-Triazine derivatives, similar to this compound, focus on synthesizing novel compounds that can have various pharmaceutical applications (Konno et al., 1987).
Homolytic Substitution Reactions : Research on functionalized-3(2H)-pyridazinones involves homolytic substitution of 3-chloropyridazines, a process crucial for creating new chemical entities with potential pharmaceutical applications (Piaz et al., 1993).
Acetylcholinesterase Inhibitors (Additional Study) : Further research into 3-amino-6-phenylpyridazines, related to this compound, has been conducted to develop acetylcholinesterase inhibitors, which are significant in treating neurodegenerative diseases (Contreras et al., 1999).
Basicity and Lipophilicity Studies : Investigations into the basicity, spectral characteristics, and lipophilicity of substituted 3-aminopyridazines, including compounds similar to this compound, provide essential insights into their chemical properties and potential applications (Arnaud-Neu et al., 1990).
Mechanism of Action
Target of Action
3-Methyl-5-phenylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities Pyridazinone derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
The mode of action of this compound is based on its capacity to inhibit calcium ion influx . This inhibition is crucial as calcium ions play a significant role in various cellular processes, including the activation of platelet aggregation .
Biochemical Pathways
Given its reported ability to inhibit calcium ion influx , it can be inferred that it may affect pathways related to calcium signaling and platelet aggregation.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of calcium ion influx . By inhibiting this process, the compound could potentially alter cellular functions that depend on calcium signaling, such as muscle contraction, neurotransmitter release, and cell growth.
Biochemical Analysis
Cellular Effects
Pyridazines have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer effects
Molecular Mechanism
It is known that pyridazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-methyl-5-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(8-12-13-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDKJUGNFHWPKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371714 | |
Record name | 3-methyl-5-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184021-10-1 | |
Record name | 3-methyl-5-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-5-PHENYLPYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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